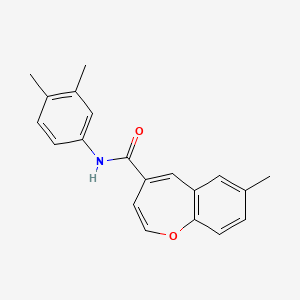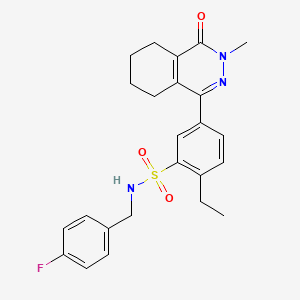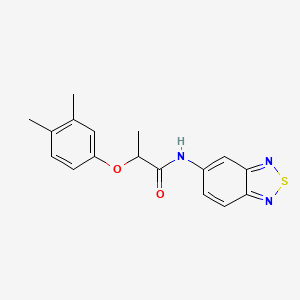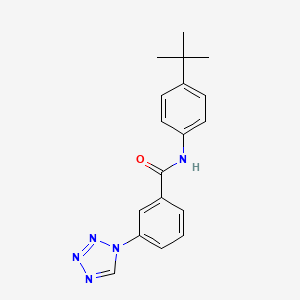![molecular formula C17H11N5O3 B14980047 2-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B14980047.png)
2-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a tetrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry . The chromene moiety is also significant due to its pharmacological properties, making this compound a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring . The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tetrazole and chromene rings can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, enhancing the compound’s ability to interact with biological receptors. This interaction can lead to the inhibition of enzymes or modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Another compound with a tetrazole ring and similar biological activities.
1-(2,4-dihydroxybenzothioyl)-1H-tetrazole: Known for its antifungal activity.
Uniqueness
2-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-2H-chromene-3-carboxamide is unique due to the combination of the chromene and tetrazole moieties, which confer distinct pharmacological properties. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
Molecular Formula |
C17H11N5O3 |
|---|---|
Molecular Weight |
333.30 g/mol |
IUPAC Name |
2-oxo-N-[4-(tetrazol-1-yl)phenyl]chromene-3-carboxamide |
InChI |
InChI=1S/C17H11N5O3/c23-16(14-9-11-3-1-2-4-15(11)25-17(14)24)19-12-5-7-13(8-6-12)22-10-18-20-21-22/h1-10H,(H,19,23) |
InChI Key |
JTBXDUQQRNQQIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B14979964.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14979965.png)
![8,9-dimethyl-7-(4-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14979993.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B14979998.png)


![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14980021.png)
![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B14980026.png)

![2-(1-{8,9-dimethyl-7-[3-(morpholin-4-yl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14980043.png)
![N-(2-chlorobenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14980046.png)
![Ethyl 4-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate](/img/structure/B14980048.png)
![5,5-dimethyl-3-propyl-5,6-dihydrobenzo[h]quinazoline-2,4(1H,3H)-dione](/img/structure/B14980052.png)

